molecular formula C20H24O3 B13398352 6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one

Cat. No.: B13398352
M. Wt: 312.4 g/mol
InChI Key: KPXIBWGPZSPABK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one involves several steps. One common method includes the isolation of the compound from the ethyl acetate extracts of Tripterygium wilfordii . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction processes from natural sources, followed by purification steps such as crystallization and chromatography. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to form different oxidized products.

    Reduction: Reduction reactions can alter the ketone group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating immune responses and inhibiting inflammatory pathways . The compound can bind to various receptors and enzymes, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tripterine: Another compound isolated from Tripterygium wilfordii with similar anti-inflammatory properties.

    Celastrol: A triterpenoid compound with potent anti-inflammatory and anticancer activities.

    Wilforlide A: A diterpenoid compound with immunosuppressive properties.

Uniqueness

6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho2,1-ebenzofuran-1-one is unique due to its specific chemical structure, which contributes to its distinct biological activities. Its combination of hydroxyl, methyl, and isopropyl groups, along with the hexahydronaphtho2,1-ebenzofuran core, sets it apart from other similar compounds.

Properties

IUPAC Name

6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIBWGPZSPABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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